molecular formula C20H26N4O B2920363 1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide CAS No. 2309729-31-3

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No. B2920363
CAS RN: 2309729-31-3
M. Wt: 338.455
InChI Key: HVLDHTCQHFNHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Piperidine-Based Compounds in Insect Repellent Research

Piperidine derivatives have been evaluated for their efficacy as insect repellents. A study examined the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine compound, and a 1:1 ratio of deet with a piperidine derivative against mosquitoes and black flies. The study found that the piperidine derivative provided significant protection against these insects, suggesting potential applications in developing new repellents (Debboun et al., 2000).

Piperidine Compounds in HIV-1 Protease Inhibition

Another application involves the use of piperidine derivatives as HIV-1 protease inhibitors. L-735,524, a compound containing a piperidine moiety, has been studied for its potent and specific inhibition of the human immunodeficiency virus type 1 protease, highlighting its therapeutic potential in treating HIV/AIDS (Balani et al., 1995).

Piperidine Derivatives in Parkinson's Disease Research

Piperidine compounds have also been linked to research on Parkinson's disease. Specifically, the synthesis of meperidine analogs and their effects on the brain have been studied, demonstrating the importance of chemical structure in drug action and potential side effects (Langston et al., 1983).

Metabolism and Disposition Studies

Studies on the metabolism and disposition of novel drugs involving piperidine structures are crucial for understanding their pharmacokinetics and pharmacodynamics. For instance, the metabolism of SB-649868, a piperidine-based orexin receptor antagonist, was thoroughly investigated to understand its biotransformation and elimination pathways (Renzulli et al., 2011).

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-11-12-19(23-22-16)24-14-6-10-18(15-24)20(25)21-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLDHTCQHFNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide

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